GLP-1(28-36)amide is produced through the enzymatic cleavage of glucagon-like peptide-1(7-36)amide by neutral endopeptidase. This peptide falls under the category of incretin hormones, which are pivotal in regulating insulin secretion in response to food intake. The classification of GLP-1(28-36)amide as a biologically active metabolite marks a shift in understanding the functional roles of GLP-1 derivatives within the endocrine system .
The synthesis of GLP-1(28-36)amide typically involves solid-phase peptide synthesis techniques. Utilizing an automated peptide synthesizer, the peptide is assembled sequentially on a resin support. The process begins with an appropriate resin, such as Arg rink amide MBHA resin, and involves multiple coupling reactions to form the desired peptide chain. Once synthesized, the peptide is cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (HPLC). The purity and identity of the final product are confirmed through techniques such as mass spectrometry .
The molecular structure of GLP-1(28-36)amide can be represented by the sequence FIAWLVKGRamide. This nonapeptide features a unique arrangement of amino acids that contributes to its biological activity. The molecular weight of GLP-1(28-36)amide is approximately 1020 Da, and it possesses a characteristic amidated C-terminal end, which is crucial for its stability and activity in biological systems .
GLP-1(28-36)amide undergoes various metabolic transformations primarily through enzymatic cleavage by peptidases such as dipeptidyl peptidase-IV and neutral endopeptidase. These enzymes facilitate the degradation of longer forms of glucagon-like peptides into shorter metabolites, including GLP-1(9-36)amide and other fragments. The half-life of GLP-1(28-36)amide in human hepatocytes has been reported to be approximately 24 minutes, indicating its rapid metabolism in vivo .
The mechanism of action for GLP-1(28-36)amide involves several pathways distinct from those activated by its parent compound, glucagon-like peptide-1. Although GLP-1(28-36)amide does not bind to the glucagon-like peptide-1 receptor, it appears to exert effects through alternative pathways, particularly involving mitochondrial signaling mechanisms. Research indicates that this nonapeptide can enhance glucose disposal by modulating oxidative phosphorylation in hepatocytes, reducing reactive oxygen species levels, and inhibiting gluconeogenesis .
GLP-1(28-36)amide is a polar molecule with solubility in aqueous environments due to its amino acid composition. Its stability is enhanced by the amidation at the C-terminal end. The peptide exhibits significant biological activity at physiological concentrations, influencing metabolic processes without direct receptor interaction typical for other glucagon-like peptides .
In vitro studies have demonstrated that GLP-1(28-36)amide can improve hepatic glucose disposal rates significantly when administered to animal models on high-fat diets. This effect correlates with increased cyclic adenosine monophosphate levels and activation of protein kinase A signaling pathways .
GLP-1(28-36)amide has potential applications in treating metabolic disorders such as type 2 diabetes mellitus due to its ability to enhance insulin sensitivity and improve glucose homeostasis. Additionally, it may serve as a therapeutic agent for obesity management by inhibiting weight gain through mechanisms that involve energy expenditure regulation and fat metabolism .
Recent studies have also suggested that this peptide could play a role in protecting pancreatic beta cells from apoptosis, thereby preserving insulin secretion capacity in diabetic conditions .
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5